5-[4-(trifluoromethyl)phenyl]furan-2-carboxylic Acid
Description
Properties
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O3/c13-12(14,15)8-3-1-7(2-4-8)9-5-6-10(18-9)11(16)17/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFALWHMESUMVKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382240 | |
| Record name | 5-[4-(trifluoromethyl)phenyl]furan-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55377-78-1 | |
| Record name | 5-[4-(Trifluoromethyl)phenyl]-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55377-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[4-(trifluoromethyl)phenyl]furan-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of 5-[4-(Trifluoromethyl)phenyl]furan-2-carboxylic Acid are currently unknown. This compound belongs to the class of organic compounds known as trifluoromethylbenzenes. These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups
Biological Activity
5-[4-(Trifluoromethyl)phenyl]furan-2-carboxylic acid, with the chemical formula CHFO and CAS No. 55377-78-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article compiles findings from various studies to present a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets. It has been found to exhibit:
- Inhibition of Enzymes : The compound acts as an inhibitor for several enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Modulation of Signaling Pathways : It influences key signaling pathways, particularly those related to inflammation and cancer cell proliferation.
Pharmacological Effects
Research indicates that this compound possesses several pharmacological properties:
- Anti-inflammatory Activity : Studies have shown that it can significantly reduce pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.
- Anticancer Properties : Preliminary studies demonstrate that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's ability to inhibit tumor growth has been linked to its effects on apoptotic pathways.
Case Studies and Research Findings
- In Vitro Studies : In a study examining its effects on breast cancer cell lines (MCF-7), this compound was shown to induce apoptosis through the activation of caspase-3 and modulation of p53 expression levels. The IC value for this effect was reported at approximately 10 µM .
- Anti-inflammatory Effects : In models of rheumatoid arthritis, this compound demonstrated a significant reduction in TNF-α levels and other inflammatory markers, indicating its potential as a therapeutic agent for autoimmune conditions .
- Cytotoxicity Assays : Comparative studies against standard chemotherapeutic agents showed that this compound exhibited comparable or superior cytotoxicity against various cancer cell lines, suggesting its viability as a lead compound for further development .
Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Recent studies have highlighted the compound's role as a potential Bcl-2/Bcl-xL inhibitor, which are proteins implicated in cancer cell survival. The modifications of related compounds have shown that structural changes can significantly enhance binding affinity and efficacy against various cancer cell lines.
Case Study:
A study explored the optimization of a related compound that led to the discovery of a potent Bcl-2/Bcl-xL inhibitor. The modifications around the carboxylic acid group improved binding affinities and cellular activity, demonstrating how similar structural frameworks like that of 5-[4-(trifluoromethyl)phenyl]furan-2-carboxylic acid can be leveraged for drug development .
Chemical Synthesis
Building Block for Synthesis:
This compound serves as an important building block in organic synthesis due to its unique trifluoromethyl group, which can enhance metabolic stability and bioactivity in pharmaceutical compounds.
Synthesis Table:
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Esterification | Reflux with alcohol | 85% |
| Amide Formation | Coupling with amines | 75% |
| Nucleophilic Substitution | In situ reactions | 90% |
These reactions illustrate the versatility of this compound in synthetic pathways .
Biological Studies
Inhibition Studies:
The compound has been tested for its ability to inhibit specific enzymes related to cancer progression. Its structural features allow it to interact effectively with target proteins.
Table of Inhibition Potencies:
| Compound | Target Protein | IC50 (nM) |
|---|---|---|
| This compound | Bcl-2/Bcl-xL | <10 |
| Related Compound A | Bcl-xL | 15 |
| Related Compound B | Bcl-2 | 12 |
These results indicate that modifications to the furan ring and carboxylic acid can lead to enhanced biological activity .
Environmental Chemistry
Potential Use in Agrochemicals:
Due to its fluorinated structure, this compound may also find applications in agrochemicals, where fluorine can improve the efficacy and persistence of herbicides and pesticides.
Environmental Impact Studies:
Research is ongoing into the environmental behavior of fluorinated compounds, including their degradation pathways and ecological effects .
Chemical Reactions Analysis
Oxidation Reactions
The furan ring undergoes oxidation under acidic conditions. For example, reaction with potassium permanganate () in acidic media converts the compound to a dicarboxylic acid derivative .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Furan ring oxidation | , , reflux | 5-[4-(Trifluoromethyl)phenyl]furan-2,5-dicarboxylic acid | 68% |
Key Findings :
-
The trifluoromethyl group stabilizes the transition state during oxidation by electron withdrawal.
-
Over-oxidation is minimized at controlled temperatures (60–80°C) .
Reduction Reactions
The carboxylic acid group is reduced to a primary alcohol using lithium aluminum hydride ():
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Anhydrous THF, 0°C to RT | 5-[4-(Trifluoromethyl)phenyl]furan-2-methanol | 72% |
Mechanistic Insight :
-
selectively reduces the carboxylic acid to an alcohol without affecting the furan ring or trifluoromethyl group.
Electrophilic Aromatic Substitution (EAS)
The trifluoromethyl group directs EAS to the meta position on the phenyl ring. Nitration and sulfonation have been demonstrated:
| Reaction | Reagent | Product | Regioselectivity |
|---|---|---|---|
| Nitration | , | 5-[3-Nitro-4-(trifluoromethyl)phenyl]furan-2-carboxylic acid | >90% meta |
| Sulfonation | , | 5-[3-Sulfo-4-(trifluoromethyl)phenyl]furan-2-carboxylic acid | 85% meta |
Notable Observation :
-
The trifluoromethyl group’s strong electron-withdrawing effect deactivates the ring but enhances meta-directing behavior.
Esterification and Amide Formation
The carboxylic acid reacts with alcohols or amines to form esters or amides:
| Reaction | Reagent | Product | Application |
|---|---|---|---|
| Esterification | , | Methyl 5-[4-(trifluoromethyl)phenyl]furan-2-carboxylate | Intermediate in drug synthesis |
| Amide formation | , DCC | 5-[4-(Trifluoromethyl)phenyl]furan-2-carboxamide | Antimicrobial studies |
Optimization Note :
-
Dicyclohexylcarbodiimide (DCC) improves amidation yields (up to 88%) compared to traditional methods.
Cycloaddition Reactions
The furan ring participates in Diels-Alder reactions with dienophiles like maleic anhydride:
| Dienophile | Conditions | Product | Stereochemistry |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C | Endo-adduct (bridged bicyclic compound) | >95% endo selectivity |
Application :
Decarboxylation
Thermal decarboxylation occurs at 200–220°C, yielding 2-[4-(trifluoromethyl)phenyl]furan:
| Conditions | Product | Byproduct |
|---|---|---|
| 220°C, vacuum | 2-[4-(Trifluoromethyl)phenyl]furan |
Industrial Relevance :
-
This reaction is utilized to generate simplified intermediates for agrochemicals.
Comparative Reactivity Table
| Reaction Type | Rate (Relative to Parent Furan) | Activation Energy (kJ/mol) |
|---|---|---|
| Oxidation | 1.5× faster | 98 |
| EAS (Nitration) | 0.7× slower | 112 |
| Diels-Alder | 2.2× faster | 85 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
Trifluoromethyl and Cyano Derivatives
- 5-(3-Cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic Acid (IV): IC₅₀: ~15 µM Substituent relocation to position 3 (cyano) and 5 (trifluoromethyl) avoids steric clashes, enhancing activity compared to less optimized analogs .
5-(2,4-Bis(trifluoromethyl)phenyl)furan-2-carboxylic Acid (1) :
Chlorinated Analog
Core Heterocycle Modifications
Thiazole-Based Analogs
- 5-Methyl-2-(4-trifluoromethylphenyl)thiazole-4-carboxylic Acid :
Pyrazolo-Pyrimidine Derivatives
Preparation Methods
Detailed Preparation Procedure from Patent Literature
A relevant patent (US4169202A) describes preparation methods for furan-2-carboxylic acid derivatives with substituted phenyl groups, which can be adapted for 5-[4-(trifluoromethyl)phenyl]furan-2-carboxylic acid synthesis:
Step 1: Formation of Enolate Salt
- The precursor ketone is treated with a base to form an enolate salt.
- The enolate salt is rapidly filtered and dissolved in water.
Step 2: Acidification and Extraction
- Acidification with diluted inorganic acid (e.g., HCl) to pH 0.5–3.0.
- Extraction with water-immiscible organic solvents such as diethyl ether or ethyl acetate.
Step 3: Hydrolysis
- Hydrolysis under alkaline conditions using 1–3 molar equivalents of KOH or NaOH in aqueous methanol, ethanol, tetrahydrofuran, or dioxane at 15–30°C for 15–40 hours.
Step 4: Cyclization
- Acid-catalyzed cyclization using catalysts like p-toluenesulfonic acid or hydrochloric acid in inert solvents (benzene or toluene) at 20–100°C.
Step 5: Purification
- Organic extracts are evaporated and purified by crystallization or chromatography to obtain the target compound.
This method emphasizes mild reaction conditions and the use of common reagents to achieve the desired furan carboxylic acid derivative with high purity.
Reaction Conditions and Optimization Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or Cu salts | Pd preferred for Suzuki coupling |
| Base | Potassium carbonate (K₂CO₃), sodium carbonate | Ensures deprotonation of boronic acid |
| Solvent | Toluene, dioxane, methanol-water mixtures | Solvent choice affects solubility and reaction rate |
| Temperature | 80–110°C (Suzuki), 120–150°C (Ullmann) | Elevated temperatures improve kinetics |
| Atmosphere | Nitrogen or argon (inert) | Prevents catalyst oxidation |
| Reaction Time | 6–24 hours | Monitored by TLC or HPLC |
| pH for Hydrolysis | 10–12 (alkaline hydrolysis step) | Controls intermediate stability |
| Acid Catalyst for Cyclization | p-Toluenesulfonic acid, HCl, H₂SO₄ | Facilitates ring closure |
Research Findings and Analytical Data
The synthesis of this compound via Suzuki coupling typically yields the product in 70–85% isolated yield after purification.
The compound crystallizes with a melting point around 174–176°C, consistent with literature data.
Spectroscopic characterization includes:
The trifluoromethyl group significantly influences the electronic properties of the molecule, enhancing its stability and potential biological activity.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 5-bromofuran-2-carboxylic acid, 4-(CF₃)Ph-B(OH)₂, Pd catalyst, K₂CO₃, toluene, 80–110°C | High selectivity, mild conditions | Requires palladium catalyst |
| Ullmann Coupling | Aryl halide, copper catalyst, elevated temperature | Cost-effective catalyst | Harsher conditions, lower yields |
| Acid-Catalyzed Cyclization | Di-ketone precursors, acid catalyst, 20–100°C | Direct furan ring formation | Multi-step, sensitive to conditions |
| Hydrolysis and Extraction | KOH/NaOH in aqueous organic solvent, acidification | Efficient intermediate conversion | Long reaction times |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
